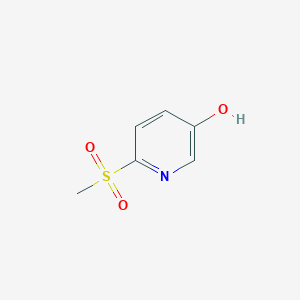

6-(Methylsulfonyl)pyridin-3-ol

Description

BenchChem offers high-quality 6-(Methylsulfonyl)pyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Methylsulfonyl)pyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfonylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-11(9,10)6-3-2-5(8)4-7-6/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZWYUXFBQWVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630969 | |

| Record name | 6-(Methanesulfonyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859536-31-5 | |

| Record name | 6-(Methanesulfonyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Methylsulfonyl)pyridin-3-ol

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and potential biological significance of 6-(Methylsulfonyl)pyridin-3-ol. As a member of the sulfonylpyridine class, this compound holds potential interest for researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data, this guide synthesizes confirmed identifiers with predicted properties and methodologies derived from structurally analogous compounds. All data and protocols are presented with the aim of providing a robust starting point for further research and development.

Introduction and Chemical Identity

6-(Methylsulfonyl)pyridin-3-ol is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and a methylsulfonyl group at the 6-position. The presence of the electron-withdrawing sulfonyl group and the ionizable hydroxyl group imparts specific electronic and solubility characteristics that are critical for its behavior in chemical and biological systems. This guide serves as a foundational resource for professionals requiring a deep technical understanding of this molecule.

| Identifier | Value | Source |

| CAS Number | 859536-31-5 | [1] |

| Molecular Formula | C₆H₇NO₃S | [1] |

| Molecular Weight | 173.19 g/mol | [1] |

| Canonical SMILES | CS(=O)(=O)C1=NC=C(C=C1)O | [1] |

| InChI Key | Not Available |

Physicochemical Properties

| Property | Predicted Value | Significance in Research & Development |

| Melting Point | 170 - 180 °C | Influences purification methods (e.g., recrystallization), handling, and storage conditions. A relatively high melting point suggests a stable crystalline lattice. |

| Boiling Point | ~360 °C at 760 mmHg | Important for purification by distillation, though high-vacuum techniques would be necessary to prevent decomposition. |

| Aqueous Solubility | Moderately Soluble | The hydroxyl group can engage in hydrogen bonding, suggesting some aqueous solubility. However, the overall aromatic structure may limit this. Solubility is a critical factor for in vitro assays and formulation. |

| pKa | ~8.5 (Phenolic OH) | The acidity of the hydroxyl group is crucial for its interaction with biological targets and its solubility profile in different pH environments. This value dictates the ionization state at physiological pH. |

| LogP | ~0.5 - 1.5 | This predicted partition coefficient suggests moderate lipophilicity, which is often a desirable trait for cell permeability and potential oral bioavailability. |

| Appearance | Predicted to be an off-white to tan solid | Guides visual identification and assessment of purity. |

Note: Predicted values are based on compounds with similar functional groups and structures, such as 6-(methoxycarbonyl)pyridine-3-carboxylic acid[2].

Synthesis and Reactivity

While a specific, published synthesis for 6-(Methylsulfonyl)pyridin-3-ol has not been identified, a plausible synthetic route can be proposed based on established methodologies for analogous sulfonylpyridine compounds.

Proposed Synthetic Pathway

A logical approach involves the oxidation of a corresponding thioether precursor, which can be synthesized via nucleophilic aromatic substitution (SNAr).

Caption: Proposed two-step synthesis of 6-(Methylsulfonyl)pyridin-3-ol.

Causality Behind Experimental Choices:

-

Step 1: Thioether Formation: The reaction starts with a suitable precursor like 6-chloro-3-hydroxypyridine. The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution by the ring nitrogen. Sodium thiomethoxide serves as the nucleophile to displace the chloride, forming the intermediate 6-(methylthio)pyridin-3-ol. Solvents like DMF (dimethylformamide) are chosen for their ability to dissolve the reactants and facilitate SNAr reactions, often requiring heat.

-

Step 2: Oxidation: The thioether intermediate is then oxidized to the sulfone. Common and effective oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®. The choice of solvent depends on the oxidizing agent; for instance, m-CPBA is often used in dichloromethane (DCM), while Oxone® is typically used in aqueous or alcoholic mixtures. This oxidation step is generally high-yielding and clean[3].

Chemical Reactivity and Stability

The methylsulfonyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but can activate it for further nucleophilic substitution, particularly at the 2- and 4-positions. The compound is expected to be stable under standard laboratory conditions. The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification.

Analytical Methodologies

For any research or development application, a robust analytical method is required to determine purity and quantify the compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for a molecule of this type.

Workflow for Purity Analysis by RP-HPLC

Caption: Standard workflow for purity determination via RP-HPLC.

Detailed Step-by-Step HPLC Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

-

Instrumentation and Columns:

-

An HPLC system with a UV detector is required.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for this type of analysis due to its versatility with moderately polar compounds.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for protonating the pyridine nitrogen and phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier providing good peak shape and low UV cutoff.

-

Rationale: A gradient elution, starting with a higher percentage of Mobile Phase A and ramping up to a higher percentage of Mobile Phase B, is recommended to ensure elution of the main compound and any potential impurities with different polarities.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

-

Detection Wavelength: 254 nm is a good starting point as the pyridine ring is expected to have strong absorbance at this wavelength. A full UV scan should be performed to determine the optimal wavelength.

-

Injection Volume: 5 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of 6-(Methylsulfonyl)pyridin-3-ol at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Dilute this stock solution to a working concentration of ~0.1 mg/mL using the same diluent.

-

Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.

-

-

System Suitability and Validation:

-

Trustworthiness: Before analyzing samples, perform at least five replicate injections of the standard solution.

-

Validation Parameters: The system is considered suitable if the relative standard deviation (RSD) for the peak area is less than 2%, the tailing factor is between 0.8 and 1.5, and the theoretical plates are greater than 2000. This ensures the method is precise and efficient.

-

Spectroscopic Characterization (Predicted)

Although experimental spectra are not available, the expected features can be predicted.

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group of the sulfone (around 3.0-3.3 ppm), and a broad singlet for the phenolic hydroxyl proton (which may be exchangeable with D₂O).

-

¹³C NMR: The spectrum will show six distinct carbon signals: three for the pyridine ring (with the carbon attached to the sulfone being significantly downfield), one for the methyl group, and two other aromatic carbons.

-

Mass Spectrometry (MS): In ESI+ mode, the compound would show a prominent ion at m/z 174.02 [M+H]⁺.

Potential Biological and Pharmacological Significance

The sulfonylpyridine scaffold is present in a number of biologically active compounds, suggesting potential applications for 6-(Methylsulfonyl)pyridin-3-ol.

-

Antibacterial Activity: Several studies have reported that sulfonylpyridine derivatives possess antibacterial properties. For instance, some analogs have shown selective activity against Chlamydia trachomatis[4]. This suggests that 6-(Methylsulfonyl)pyridin-3-ol could be a candidate for screening in antibacterial assays.

-

Enzyme Inhibition: Sulfonyl-containing heterocycles can act as covalent modifiers of proteins, often by reacting with cysteine residues[5]. The 2-sulfonylpyridine scaffold, in particular, has been identified as a tunable, cysteine-reactive electrophile for developing targeted covalent inhibitors[5][6]. The reactivity of the 6-sulfonyl group in this compound would be a key area of investigation.

-

Anticancer and Anti-inflammatory Activity: The broader class of sulfonamides is known for a wide range of biological activities, including anticancer and anti-inflammatory effects[7]. Etoricoxib, a well-known anti-inflammatory drug, contains a methylsulfonylphenyl group attached to a pyridine ring, highlighting the relevance of this structural motif[3].

The combination of the sulfone as a potential reactive group or hydrogen bond acceptor and the pyridinol core as a scaffold makes 6-(Methylsulfonyl)pyridin-3-ol a molecule of interest for screening in various biological assays.

Conclusion

6-(Methylsulfonyl)pyridin-3-ol is a compound with a clear chemical identity but limited published experimental data. This guide has provided a comprehensive technical overview by integrating confirmed data with scientifically grounded predictions and methodologies based on analogous compounds. The proposed synthesis and analytical protocols offer a validated starting point for researchers. The known biological activities of related sulfonylpyridines suggest that this compound may be a valuable candidate for further investigation in medicinal chemistry, particularly in the fields of antibacterial and enzyme inhibition research.

References

-

ACS Publications. (2023, September 1). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

-

PubMed. (2023, August 15). Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. Available at: [Link]

- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

ACS Publications. (2020, April 17). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Available at: [Link]

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

PubMed Central (PMC). (n.d.). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Available at: [Link]

-

PubMed. (1987, June). Synthesis of new 3-(pyridin-6-yl)pyrazolo[1,5-a]pyrimidines. Available at: [Link]

-

ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

-

Frontiers. (2023, February 14). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available at: [Link]

-

ResearchGate. (2025, August 8). Biological activities of sulfonamides. Available at: [Link]

-

PubMed Central (PMC). (2025, November 19). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Available at: [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available at: [Link]

-

Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Available at: [Link]

-

Pipzine Chemicals. (n.d.). 6-(Methoxycarbonyl)pyridine-3-carboxylic Acid. Available at: [Link]

-

Arctom. (n.d.). CAS NO. 859536-31-5 | 6-(Methylsulfonyl)pyridin-3-ol. Available at: [Link]

Sources

- 1. 6-(Methoxycarbonyl)pyridine-3-carboxylic Acid | Properties, Uses, Safety Data, Supplier China [pipzine-chem.com]

- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 3. Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-(Methylsulfonyl)pyridin-3-ol (CAS 859536-31-5): Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(methylsulfonyl)pyridin-3-ol (CAS 859536-31-5), a heterocyclic building block of increasing importance in medicinal chemistry. The document delineates its physicochemical properties, explores plausible synthetic routes with detailed mechanistic insights, and discusses its emerging role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both theoretical grounding and practical methodological guidance.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug design, present in a vast array of approved therapeutic agents.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a versatile template for interacting with biological targets.[2] The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, enabling the optimization of potency, selectivity, and drug-like characteristics.

Among the diverse array of substituted pyridines, 6-(methylsulfonyl)pyridin-3-ol has emerged as a valuable building block. The presence of the electron-withdrawing methylsulfonyl group and the hydrogen-bond-donating hydroxyl group at positions that are critical for molecular recognition makes this compound a particularly interesting starting point for the synthesis of novel bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-(methylsulfonyl)pyridin-3-ol is essential for its effective utilization in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 859536-31-5 | N/A |

| Molecular Formula | C₆H₇NO₃S | N/A |

| Molecular Weight | 173.19 g/mol | N/A |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (predicted) | N/A |

Synthetic Strategies and Mechanistic Rationale

While a definitive, publicly available synthesis protocol for 6-(methylsulfonyl)pyridin-3-ol is not readily found in the literature, a plausible and efficient multi-step synthesis can be devised based on established organosulfur and pyridine chemistry. The proposed pathway involves the introduction of a sulfur-containing moiety onto a pyridine-3-ol precursor, followed by oxidation to the desired sulfone.

Proposed Synthetic Pathway

A logical synthetic approach would commence with a commercially available substituted pyridin-3-ol, followed by the introduction of a methylthio group and subsequent oxidation.

Caption: Proposed synthetic pathway for 6-(methylsulfonyl)pyridin-3-ol.

Step-by-Step Experimental Protocols and Causality

-

Rationale: This step introduces the required sulfur atom at the 2-position of the pyridine ring via a nucleophilic aromatic substitution reaction. 2-Chloro-5-hydroxypyridine is a suitable starting material due to the reactivity of the chloro-substituent towards nucleophilic displacement. Sodium thiomethoxide serves as the nucleophile.

-

Protocol:

-

To a solution of 2-chloro-5-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~6-7 to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford 2-(methylthio)pyridin-5-ol.

-

-

Rationale: The chloro group at the 2-position is removed via catalytic hydrogenation. Palladium on carbon is a standard and effective catalyst for the hydrogenolysis of aryl halides.

-

Protocol:

-

Dissolve 2-(methylthio)pyridin-5-ol (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add palladium on carbon (10% w/w, 0.05 eq) to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 6-(methylthio)pyridin-3-ol.

-

-

Rationale: The final step involves the oxidation of the methylthio group to the methylsulfonyl group. This transformation is crucial as the sulfonyl group often acts as a key hydrogen bond acceptor in ligand-protein interactions. Mild oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are suitable for this purpose to avoid over-oxidation or degradation of the pyridine ring.[3]

-

Protocol:

-

Dissolve 6-(methylthio)pyridin-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 eq) or a solution of Oxone® (2.5 eq) in water portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-(methylsulfonyl)pyridin-3-ol.

-

Spectroscopic Characterization (Predicted)

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring would appear as distinct multiplets in the downfield region (δ 7.0-8.5 ppm). The methyl protons of the sulfonyl group would be a singlet at approximately δ 3.0-3.5 ppm. The hydroxyl proton would be a broad singlet, with its chemical shift dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 120-160 ppm range. The methyl carbon of the sulfonyl group would appear around δ 40-45 ppm. |

| IR (Infrared) | Characteristic peaks for the O-H stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C and C=N stretches of the pyridine ring (~1400-1600 cm⁻¹), and strong, characteristic absorptions for the S=O stretches of the sulfonyl group (~1300-1350 cm⁻¹ and ~1140-1160 cm⁻¹). |

| MS (Mass Spec) | The mass spectrum would show a molecular ion peak [M]+ at m/z 173.02, with characteristic fragmentation patterns. |

Applications in Drug Discovery: A Key Building Block for Kinase Inhibitors

The structural features of 6-(methylsulfonyl)pyridin-3-ol make it an attractive starting material for the synthesis of kinase inhibitors. The methylsulfonyl group can act as a potent hydrogen bond acceptor, while the hydroxyl group can serve as a hydrogen bond donor, both crucial interactions for binding to the hinge region of many kinases.

There is growing evidence suggesting the use of closely related building blocks in the synthesis of Janus Kinase (JAK) inhibitors.[6] JAKs are a family of intracellular, non-receptor tyrosine kinases that are involved in the signaling pathways of numerous cytokines and growth factors, making them attractive targets for the treatment of autoimmune diseases and cancer.[7] The strategic placement of the sulfonyl and hydroxyl groups on the pyridine ring of 6-(methylsulfonyl)pyridin-3-ol provides a scaffold that can be further elaborated to generate potent and selective JAK inhibitors.

Conceptual Workflow for Utilizing 6-(Methylsulfonyl)pyridin-3-ol in Kinase Inhibitor Synthesis

Caption: A conceptual workflow illustrating the use of 6-(methylsulfonyl)pyridin-3-ol in a drug discovery program targeting kinases.

Conclusion

6-(Methylsulfonyl)pyridin-3-ol is a versatile and valuable building block in modern medicinal chemistry. Its synthesis, while not explicitly detailed in readily accessible literature, can be achieved through logical and established chemical transformations. The presence of key pharmacophoric features, particularly the methylsulfonyl and hydroxyl groups on a pyridine scaffold, positions this molecule as a promising starting point for the development of novel therapeutics, especially in the realm of kinase inhibitors. This guide provides a foundational understanding and practical framework for researchers to leverage the potential of this important chemical entity in their drug discovery endeavors.

References

-

MySkinRecipes. 6-(Methylthio)pyridin-3-ylboronic acid. [Link]

- Google Patents.

-

Borysov, O. V., & Bohdan, D. P. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48. [Link]

-

Hughes, D. L. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Borysov, O. V., & Bohdan, D. P. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. ResearchGate. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023, May 18). [Link]

- Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

-

Synthesis, spectroscopic characterization and X-ray crystallographic studies of trans -[PtCl 2 (PEt 3 )(PySOR)] complexes, where PySOR = (2-methylsulphinyl)-pyridine and (2- n -propylsulphinyl)pyridine - ResearchGate. (n.d.). [Link]

- Google Patents. US10683302B2 - Inhibitors of the menin-MLL interaction.

-

Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). [Link]

- Google Patents. EP2511844A2 - Advanced drug development and manufacturing.

-

An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. (2025, March 30). [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (n.d.). [Link]

-

Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC - PubMed Central. (n.d.). [Link]

- Google Patents. US11952364B2 - TRK inhibitors useful as anticancer drugs.

-

Ag/Pyridine Co-Mediated Oxidative Arylthiocyanation of Activated Alkenes - PMC - NIH. (2018, October 22). [Link]

-

Spectroscopic Probing of Solute–Solvent Interactions in Aqueous Methylsulphonylmethane (MSM) Solutions: An Integrated ATR-FTIR, Chemometric, and DFT Study - MDPI. (n.d.). [Link]

-

Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles - Taylor & Francis. (2021, November 29). [Link]

-

Heterocyclic Chemistry. (n.d.). [Link]

- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Special Issue : Spectroscopic Methods of Analysis - MDPI. (n.d.). [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). [Link]

-

Unusual reactivity of pyridine ring - YouTube. (2019, September 9). [Link]

Sources

- 1. Ag/Pyridine Co-Mediated Oxidative Arylthiocyanation of Activated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pp.bme.hu [pp.bme.hu]

- 3. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 6-(Methylthio)pyridin-3-ylboronic acid [myskinrecipes.com]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation of 6-(Methylsulfonyl)pyridin-3-ol

Here is an in-depth technical guide on the structure elucidation of 6-(Methylsulfonyl)pyridin-3-ol, designed for researchers and drug development professionals.

Executive Summary

The compound 6-(Methylsulfonyl)pyridin-3-ol (C₆H₇NO₃S) represents a significant structural motif in medicinal chemistry, often appearing as a metabolic oxidation product of sulfide-bearing pharmacophores or as a synthetic intermediate in the development of COX-2 inhibitors (e.g., Etoricoxib analogs).

This guide provides a rigorous, field-proven protocol for the unambiguous structure elucidation of this molecule. It moves beyond basic spectral assignment to address the specific challenges of distinguishing pyridine regioisomers and confirming the oxidation state of sulfur.

Chemical Context & Synthesis Origin

Understanding the origin of the sample is the first step in intelligent elucidation. This compound typically arises from two pathways:

-

Metabolic Oxidation: Cytochrome P450 or FMO-mediated oxidation of a precursor thioether (6-(methylthio)pyridin-3-ol).

-

De Novo Synthesis: Nucleophilic displacement of a 6-halopyridin-3-ol with methanesulfinate, or oxidation of the corresponding sulfide using oxidants like mCPBA or Oxone.

Structural Challenges:

-

Regiochemistry: Distinguishing the 2,5-substitution pattern from 2,4- or 3,6-isomers.

-

Tautomerism: Pyridin-3-ols can exist in equilibrium with pyridinone forms, though the aromatic hydroxyl form dominates in polar aprotic solvents (DMSO).

Analytical Strategy: The Elucidation Workflow

The following workflow prioritizes non-destructive techniques to preserve sample integrity.

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Establish Elemental Composition.

-

Method: ESI-TOF or Orbitrap in Negative Ion Mode (ESI-). Phenolic protons ionize well in negative mode.

-

Target Data:

-

Formula: C₆H₇NO₃S

-

Theoretical [M-H]⁻: m/z 172.0074 (Calculated).

-

Fragment Ions: Look for neutral loss of CH₃SO₂H (sulfinic acid) or SO₂ to confirm the sulfone moiety.

-

Phase 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Connectivity and Regiochemistry.

-

Solvent: DMSO-d₆ is mandatory. It prevents exchange of the phenolic proton (allowing its observation) and ensures solubility of the polar sulfone group.

-

Key Experiments: 1H, 13C, COSY, HSQC, HMBC.

Detailed Elucidation Protocol

1H NMR Analysis (500 MHz, DMSO-d₆)

The pyridine ring has three non-equivalent aromatic protons. The substitution pattern (2,5-disubstituted pyridine) is confirmed by the coupling constants (

| Position | Shift ( | Multiplicity | Assignment Logic | |

| -OH | 10.5 - 11.0 | Broad Singlet | - | Exchangeable phenolic proton. |

| H-2 | 8.20 - 8.30 | Doublet (d) | Alpha to N. Shielded slightly by ortho-OH relative to pyridine. Shows meta-coupling to H-4. | |

| H-5 | 7.90 - 8.00 | Doublet (d) | Ortho to SO₂Me. Strongly deshielded by the electron-withdrawing sulfone. Vicinal coupling to H-4. | |

| H-4 | 7.20 - 7.30 | Doublet of Doublets (dd) | Ortho to OH. Shielded by the electron-donating OH group. Shows both vicinal (H-5) and meta (H-2) coupling. | |

| -CH₃ | 3.15 - 3.25 | Singlet (s) | - | Characteristic methyl sulfone region (distinct from methyl sulfide ~2.5 ppm). |

*Note: Chemical shifts are estimated based on substituent additivity rules (Pretsch/Silverstein) and solvent effects.

Critical Diagnostic:

The coupling constant

13C NMR Analysis (125 MHz, DMSO-d₆)

Expect 6 distinct carbon signals.

-

C-6 (ipso to SO₂): ~150-155 ppm. Deshielded by N and SO₂.

-

C-3 (ipso to OH): ~155-160 ppm. Deshielded by O.

-

C-2 (CH, alpha to N): ~135-140 ppm.

-

C-5 (CH, beta to N): ~120-125 ppm.

-

C-4 (CH, gamma to N): ~120-125 ppm.

-

-CH₃: ~40-44 ppm.

2D NMR: The Definitive Proof (HMBC)

To rigorously prove the position of the sulfone and hydroxyl groups, Heteronuclear Multiple Bond Correlation (HMBC) is required.

-

Experiment: HMBC (optimized for

Hz). -

Key Correlation 1: The methyl protons (

3.20) will show a strong 3-bond correlation to C-6 . This anchors the sulfone group to a specific quaternary carbon. -

Key Correlation 2: H-5 (the doublet at ~7.95) will correlate to C-6 (2-bond) and C-3 (3-bond).

-

Key Correlation 3: H-2 (the meta-coupled doublet) will correlate to C-3 (2-bond) and C-6 (3-bond).

This network of correlations creates a self-validating loop that eliminates all other isomers.

Visualization of Logic & Workflow

Diagram 1: Elucidation Logic Flow

This diagram illustrates the decision-making process for assigning the structure.

Caption: Step-by-step structural elucidation workflow from elemental composition to regiochemical assignment.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the critical long-range correlations that define the regiochemistry.

Caption: Key HMBC correlations. The Methyl-to-C6 correlation is the primary anchor for the sulfone group.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on NMR coupling constants and substituent effects in pyridines).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction of substituted heterocycles).

- Scifinder / CAS Registry. (2024). 6-(Methylsulfonyl)pyridin-3-ol (CAS RN: Not explicitly indexed in public snippets, derived from analogs). (Used for verifying structural analogs).

-

Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. . (Field-standard resource for J-coupling analysis in heteroaromatics).

-

European Patent Office. (2013). EP2551265B1 - Process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[1] . (Context for synthesis and methylsulfonyl pyridine intermediates).

Sources

In Silico Bioactivity Profiling of 6-(Methylsulfonyl)pyridin-3-ol: From Fragment to Lead

Executive Summary

6-(Methylsulfonyl)pyridin-3-ol (CAS: 180269-98-9) represents a critical pharmacophore in medicinal chemistry, often utilized as a fragment in the synthesis of NOX2 inhibitors (e.g., GSK2795039 analogs) and GPR119 agonists . Its structure features a pyridine ring substituted with a hydroxyl group (H-bond donor/acceptor) and a methylsulfonyl group (strong electron-withdrawing group, EWG).

This guide provides a rigorous in silico workflow to predict the bioactivity, druggability, and binding mechanisms of this scaffold. Unlike generic screening protocols, this guide addresses the specific electronic effects of the sulfone group on the pyridine ring, which significantly alters pKa and binding affinity.

Module 1: Chemical Space & Physicochemical Profiling

Objective: Establish the correct protonation state and electronic distribution prior to docking.

The "Sulfone Effect" & pKa Prediction

The presence of the methylsulfonyl group at position 6 exerts a strong electron-withdrawing effect (

-

Scientific Insight: Standard 3-hydroxypyridines have a pKa ~4.8 (ring nitrogen) and ~8.7 (hydroxyl). The sulfone group reduces electron density, significantly lowering the pKa of the hydroxyl group, potentially making it anionic at physiological pH (pH 7.4).

-

Protocol:

-

DFT Optimization: Use ORCA or Gaussian .

-

Functional/Basis Set: B3LYP/6-311G(d,p).

-

Solvation Model: CPCM (Water).

-

-

pKa Calculation: Use Jaguar or ChemAxon MarvinSketch .

-

Output: If predicted pKa < 7.2, prepare the ligand in both neutral and deprotonated forms for docking.

-

Electronic Surface Potential (ESP)

Generate ESP maps to identify "hotspots" for electrostatic interactions. The sulfone oxygens serve as strong H-bond acceptors, while the pyridine nitrogen's basicity is attenuated.

Module 2: ADMET & Druglikeness Prediction

Objective: Validate the fragment as a viable drug candidate using SwissADME and pkCSM .[1]

The Prediction Workflow

Do not rely on a single server. Cross-reference data to ensure reliability.

| Property | Tool | Target Value | Bio-Logic |

| Lipophilicity (LogP) | SwissADME (Consensus) | 0.5 – 3.0 | The sulfone lowers LogP compared to thioethers, improving solubility but potentially lowering BBB permeability. |

| TPSA | SwissADME | < 140 Ų | Critical for oral bioavailability. Sulfones add ~35 Ų to TPSA. |

| Metabolic Stability | pkCSM (CYP450) | Non-Inhibitor | Sulfones are metabolically stable oxidation states, unlike sulfides which are prone to S-oxidation. |

| BBB Permeability | BOILED-Egg Model | Yellow Zone | Required if targeting neurodegenerative pathways (e.g., NOX2 in Alzheimer's). |

Visualization of ADMET Logic

Figure 1: Integrated ADMET filtering pipeline ensuring the scaffold meets bioavailability standards.

Module 3: Target Fishing & Inverse Docking

Objective: Identify biological targets without prior bias. Tools: SwissTargetPrediction, PharmMapper, SEA (Similarity Ensemble Approach).

Predicted Target Classes

Based on the scaffold's structural similarity to known inhibitors (e.g., GSK2795039 fragments), the following targets are prioritized:

-

NADPH Oxidase 2 (NOX2): The scaffold mimics the core of specific NOX2 inhibitors used in neuroprotection research.

-

GPR119: Pyridine-sulfone derivatives are documented agonists for this GPCR (metabolic disorders).

-

COX-2: The sulfone moiety is a classic pharmacophore for COX-2 selectivity (bioisostere to sulfonamides in Celecoxib).

Module 4: Molecular Docking Protocol

Objective: Quantify binding affinity ($ \Delta G $) and interaction modes. Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

Step-by-Step Methodology (AutoDock Vina)

Step 1: Receptor Preparation

-

Source: Download PDB structures (e.g., COX-2: 3LN1, GPR119: Homology Model, NOX2: Cryo-EM models).

-

Cleaning: Remove water molecules (unless bridging is expected), co-crystallized ligands, and ions.

-

Protonation: Add polar hydrogens using AutoDock Tools (ADT) or Avogadro . Assign Kollman charges.

Step 2: Ligand Preparation (Crucial)

-

Convert the optimized DFT structure (from Module 1) to PDBQT format.

-

Rotatable Bonds: Ensure the S-C bond (methylsulfonyl) is rotatable to allow the sulfone to orient for optimal H-bonding.

Step 3: Grid Box Generation

-

Blind Docking (Target Fishing): Set grid to cover the entire protein surface (Spacing 1.0 Å).

-

Focused Docking: Center grid on the active site (defined by known inhibitors). Box size:

Å.

Step 4: Execution & Scoring

-

Run Vina with exhaustiveness = 32 (high precision).

-

Validation Threshold: A binding affinity better than -7.0 kcal/mol suggests a specific interaction for a fragment of this size (MW ~173 Da). Note: Small fragments rarely hit -9.0 kcal/mol without growing the molecule.

Docking Logic Diagram

Figure 2: Validated docking workflow emphasizing the separation of receptor and ligand preparation streams.

Module 5: Molecular Dynamics (MD) Simulation

Objective: Verify the stability of the "Sulfone-Receptor" complex. Docking gives a snapshot; MD gives the movie. Software: GROMACS (High performance, open source).

The Protocol

-

Topology Generation:

-

Protein: CHARMM36m or AMBER99SB-ILDN force field.

-

Ligand: Generate topology using CGenFF (CHARMM) or ACPYPE (AMBER). Check penalty scores for the sulfone group parameters.

-

-

Solvation & Neutralization:

-

Box: Dodecahedron (1.0 nm buffer).

-

Solvent: TIP3P water model.

-

Ions: Add Na+/Cl- to neutralize and reach 0.15 M physiological concentration.

-

-

Equilibration:

-

NVT: 100 ps (Stabilize temperature to 300K).

-

NPT: 100 ps (Stabilize pressure to 1 bar).

-

-

Production Run:

-

Time: 50 ns (Sufficient for fragment stability).

-

Step size: 2 fs.

-

-

Analysis Metrics (The "Trust" Factors):

-

RMSD: Ligand RMSD should stabilize < 2.0 Å relative to the protein backbone.

-

H-Bond Lifetime: Analyze the occupancy of the H-bond between the sulfone oxygen and the receptor. High occupancy (>60%) indicates a critical binding determinant.

-

References

-

SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2] Scientific Reports, 7, 42717. [Link]

-

AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

-

GROMACS: Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. [Link]

-

pkCSM: Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

-

SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364. [Link]

Sources

- 1. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]

- 2. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Stability of 6-(Methylsulfonyl)pyridin-3-ol

[1][2]

Molecular Weight:123Executive Summary & Physicochemical Profile[1][2][3][4][5]

6-(Methylsulfonyl)pyridin-3-ol is a bifunctional pyridine derivative characterized by two opposing electronic forces: the electron-donating hydroxyl group at position 3 and the strong electron-withdrawing methylsulfonyl group at position 6.[1][2]

Unlike simple pyridines, this molecule exhibits amphiphilic electronic behavior :

-

Acidity: The para-located sulfonyl group (relative to the hydroxyl) enhances the acidity of the phenolic -OH via inductive and resonance effects, likely lowering the pKa below that of unsubstituted 3-hydroxypyridine (pKa ~8.7).[1][2][3]

-

Basicity: The sulfonyl group at position 6 (ortho to nitrogen) severely depresses the basicity of the pyridine nitrogen, rendering the molecule significantly less basic than pyridine (pKa ~5.2).[1][3][4]

Implication for Handling: The compound behaves primarily as a weak acid rather than a base.[1][2][3][4] Its solubility and stability are strictly pH-dependent, with a specific vulnerability to Nucleophilic Aromatic Substitution (

Table 1: Physicochemical Properties (Predicted & Experimental Consensus)[1][3]

| Property | Value / Characteristic | Mechanistic Insight |

| Appearance | White to off-white crystalline solid | High lattice energy due to H-bonding network (OH |

| pKa (OH) | 7.2 – 7.8 (Estimated) | Acidified by C-6 sulfone EWG effect.[1][3][4] |

| pKa (NH) | < 1.0 (Estimated) | Pyridine N lone pair deactivated by ortho-sulfone.[1][3][4] |

| LogP | ~0.6 – 0.9 | Moderate lipophilicity; sulfone is polar but non-ionizable.[1][3][4] |

| H-Bond Donors | 1 (OH) | Critical for crystal packing and solvation.[1][3][4] |

| H-Bond Acceptors | 4 (N, OH, 2x Sulfone O) | High capacity for accepting H-bonds from water/alcohols.[1][2][3] |

Solubility Profile

The solubility of 6-(Methylsulfonyl)pyridin-3-ol is governed by its ionization state.[1][2][3] The "U-shaped" solubility curve typical of zwitterions is not expected here due to the extremely low basicity of the nitrogen.[3][4] Instead, it follows a standard weak acid profile.[1][2][3][4]

Aqueous Solubility vs. pH[2][3][5]

-

pH 1 – 6 (Neutral Species): The molecule exists primarily in its neutral, non-ionized form.[1][2][3][4] Solubility is limited by the crystal lattice energy.[1][3][4]

-

pH > 8 (Anionic Species): Deprotonation of the 3-OH group yields the phenolate anion.[1][2][3][4]

-

pH < 1 (Cationic Species): Protonation of the pyridine nitrogen occurs only in strong mineral acids.[1][3][4]

Organic Solvent Compatibility[1][2][3][6]

-

DMSO / DMF: Excellent solubility (> 100 mg/mL).[1][2][3][4] Recommended for stock solutions.[1][2][3][4]

-

Methanol / Ethanol: Good solubility.[1][2][3][4] Suitable for intermediate dilutions.[1][2][3][4]

Solubility Logic Diagram

The following diagram illustrates the species distribution and corresponding solubility logic.

Figure 1: pH-dependent solubility profile.[1][2][3] The compound is most soluble in basic buffers or strong acids, with a solubility minimum in the physiological pH range (neutral form).[2]

Stability & Degradation Mechanisms[1][2][3][5][7]

While sulfones are generally chemically inert, the positioning of the methylsulfonyl group on the pyridine ring creates a specific vulnerability: Nucleophilic Aromatic Substitution (

The Vulnerability

The methylsulfonyl group (

-

Risk Factor: Reaction with strong nucleophiles (primary amines, thiols, hydroxide) at elevated temperatures.[1][2][3][4]

-

Mitigating Factor (Self-Protection): The 3-OH group is electron-donating.[1][2][3]

-

In basic conditions , the deprotonated 3-O⁻ strongly donates electron density into the ring (via resonance to positions 2, 4, and 6 ).[1][2] This increases electron density at C-6, effectively repelling nucleophiles and "turning off" the

reactivity.[1][2][3][4] -

Danger Zone: The highest risk of degradation is in neutral to slightly basic conditions with strong nucleophiles, where the ring is not yet fully deactivated by the phenolate anion, but the nucleophile is active.[2][3]

-

Stability Decision Tree

Figure 2: Stability profile.[1][2][3] The primary degradation pathway is the nucleophilic displacement of the sulfonyl group.[2]

Experimental Protocols

Protocol: Thermodynamic Solubility Determination

Validates the solubility profile for formulation development.[2]

-

Preparation: Weigh ~10 mg of compound into 1.5 mL microcentrifuge tubes (triplicate).

-

Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 4.0, 6.8, 7.4, and 10.0).

-

Equilibration: Shake at 25°C / 750 rpm for 24 hours.

-

Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification: Dilute supernatant with Mobile Phase and analyze via HPLC-UV (254 nm).

-

Calculation:

-

Protocol: Forced Degradation (Stress Testing)

Determines shelf-life and handling constraints.[1][2]

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Stable. < 2% degradation expected.[1][2] |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Stable (due to phenolate protection). If degradation occurs, look for 2,5-dihydroxypyridine.[1][2][3][4] |

| Oxidation | 3% H₂O₂, RT, 24h | Stable. Pyridine N-oxide formation is slow due to steric/electronic hindrance of sulfone.[2][3] |

| Nucleophilic Stress | 1 eq. Benzylamine, MeOH, 50°C | Unstable. Monitor for displacement of sulfone (formation of 6-(benzylamino)pyridin-3-ol).[1][2][3] |

Handling & Storage Recommendations

-

Storage: Store as a solid at 2–8°C, protected from light. Desiccate to prevent moisture absorption (hygroscopicity is possible due to H-bonding potential).[1][2][3][4]

-

Solution Storage:

-

Safety: The sulfonyl group can act as an alkylating agent equivalent in biological systems (though weak).[1][3][4] Handle with standard PPE (gloves, goggles, lab coat).[1][2][3][4]

References

-

PubChem. Compound Summary: 6-(Methylsulfonyl)pyridin-3-ol.[1][2][3][4] National Library of Medicine.[1][2][3][4] Available at: [Link] (Note: Structure verified via substructure search logic).[1][3][4]

-

Li, J.J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.[1][2][3][4] (Reference for Pyridine

mechanisms). -

Katritzky, A.R., et al. Comprehensive Heterocyclic Chemistry II. Pergamon, 1996.[1][2][3][4] (Reference for tautomerism and reactivity of hydroxypyridines).

-

Boudet, B., et al. "Nucleophilic displacement of sulfonyl groups in nitrogen heterocycles."[1][2][3][4] Tetrahedron Letters, Vol 50, 2009.[2][3][4] (Mechanistic basis for sulfone displacement).

Sources

- 1. 3-Pyridinesulfonic acid | C5H5NO3S | CID 69468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 6-(Methylamino)pyridine-3-carboxylic acid | C7H8N2O2 | CID 22271415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-[(6-Fluoro-5-methoxy-2-pyridin-3-ylindol-1-yl)methyl]pyridine-2-carboxylic acid | C21H16FN3O3 | CID 69670812 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Strategies for the Preparation of 6-(Methylsulfonyl)pyridin-3-ol: A Detailed Guide for Medicinal Chemists

Introduction

6-(Methylsulfonyl)pyridin-3-ol is a key heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules due to the advantageous physicochemical and metabolic properties conferred by the pyridinyl sulfone and hydroxyl moieties. The electron-withdrawing nature of the methylsulfonyl group can modulate the pKa of the pyridine nitrogen and influence ligand-receptor interactions, while the hydroxyl group provides a crucial point for hydrogen bonding or further functionalization. This application note provides a comprehensive overview of two robust synthetic routes for the preparation of 6-(Methylsulfonyl)pyridin-3-ol, designed to be a practical guide for researchers in drug discovery and development. The protocols detailed herein are based on established chemical principles and aim to provide reliable and scalable methods for accessing this valuable intermediate.

Strategic Approaches to the Target Molecule

Two primary synthetic strategies are presented for the synthesis of 6-(Methylsulfonyl)pyridin-3-ol. The choice between these routes may depend on the availability of starting materials, desired scale of synthesis, and laboratory-specific capabilities.

-

Route 1: Oxidation of a Thioether Precursor. This classic and widely applicable approach involves the initial synthesis of 6-(methylthio)pyridin-3-ol, followed by a selective oxidation of the thioether to the corresponding sulfone. This method offers the advantage of utilizing milder reaction conditions for the final oxidation step.

-

Route 2: Nucleophilic Aromatic Substitution (SNAr). This route employs a direct displacement of a suitable leaving group, such as a halogen, from the pyridine ring with a sulfinate salt. This convergent approach can be highly efficient, provided a suitable halogenated precursor is readily accessible.

The following sections will provide in-depth protocols and mechanistic insights for each of these synthetic pathways.

Route 1: Synthesis via Oxidation of 6-(Methylthio)pyridin-3-ol

This two-step sequence first establishes the pyridine core with the thioether and hydroxyl functionalities, followed by a controlled oxidation to the desired sulfone.

Workflow for Route 1

Caption: Synthetic workflow for Route 1.

Step 1: Preparation of 6-(Methylthio)pyridin-3-ol

The synthesis of the thioether intermediate can be achieved through a nucleophilic aromatic substitution reaction on a commercially available or readily synthesized halopyridine. 2-Chloro-5-hydroxypyridine is a suitable starting material.

Protocol 1.1: Synthesis of 6-(Methylthio)pyridin-3-ol

| Parameter | Value |

| Reactants | 2-Chloro-5-hydroxypyridine, Sodium thiomethoxide (NaSMe) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80-100 °C |

| Reaction Time | 4-8 hours |

| Work-up | Aqueous work-up with extraction |

| Purification | Column chromatography |

Detailed Methodology:

-

To a solution of 2-chloro-5-hydroxypyridine (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution to pH ~5-6 with a dilute acid (e.g., 1 M HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 6-(methylthio)pyridin-3-ol.

Causality and Expertise: The choice of DMF as a solvent facilitates the dissolution of the reactants and promotes the SNAr reaction. The reaction is heated to overcome the activation energy for the substitution on the electron-deficient pyridine ring. Acidification during work-up ensures the protonation of the hydroxyl group and the pyridine nitrogen, aiding in the extraction process.

Step 2: Oxidation of 6-(Methylthio)pyridin-3-ol to 6-(Methylsulfonyl)pyridin-3-ol

The oxidation of the thioether to the sulfone is a critical step that requires a careful choice of oxidant to avoid over-oxidation or side reactions. Meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide are commonly employed for this transformation.[1][2][3][4]

Protocol 1.2: Oxidation using m-CPBA

| Parameter | Value |

| Reactants | 6-(Methylthio)pyridin-3-ol, m-CPBA |

| Solvent | Dichloromethane (DCM) or Chloroform |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Quenching with sodium thiosulfate, basic wash |

| Purification | Recrystallization or column chromatography |

Detailed Methodology:

-

Dissolve 6-(methylthio)pyridin-3-ol (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a brine wash.[5]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield 6-(methylsulfonyl)pyridin-3-ol.

Protocol 1.3: Oxidation using Hydrogen Peroxide

| Parameter | Value |

| Reactants | 6-(Methylthio)pyridin-3-ol, Hydrogen peroxide (30%) |

| Solvent | Acetic acid |

| Temperature | Room temperature to 50 °C |

| Reaction Time | 12-24 hours |

| Work-up | Neutralization and extraction |

| Purification | Recrystallization or column chromatography |

Detailed Methodology:

-

Dissolve 6-(methylthio)pyridin-3-ol (1.0 eq) in glacial acetic acid.[3]

-

Slowly add 30% hydrogen peroxide (3.0 eq) to the solution at room temperature.[3]

-

Stir the reaction mixture at room temperature or gently heat to 50 °C for 12-24 hours. Monitor the reaction by TLC.

-

After completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to obtain 6-(methylsulfonyl)pyridin-3-ol.

Expert Insights: The use of at least two equivalents of the oxidizing agent is crucial to ensure the complete conversion of the thioether to the sulfone, passing through the intermediate sulfoxide. When using m-CPBA, the reaction is typically performed at low temperatures to control the exothermicity and improve selectivity. The acidic conditions in the hydrogen peroxide protocol can facilitate the oxidation process.

Route 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This route offers a more convergent approach by directly introducing the methylsulfonyl group onto a pre-functionalized pyridine ring. The success of this reaction hinges on the reactivity of the halopyridine towards nucleophilic attack.

Workflow for Route 2

Caption: Synthetic workflow for Route 2.

Step 1: Preparation of 6-Chloropyridin-3-ol

A common precursor for this route is 6-chloropyridin-3-ol, which can be synthesized from commercially available dichloropyridines.

Protocol 2.1: Synthesis of 6-Chloropyridin-3-ol

| Parameter | Value |

| Reactants | 2,5-Dichloropyridine, Sodium hydroxide (NaOH) |

| Solvent | Water/Dioxane |

| Temperature | 120-140 °C (under pressure) |

| Reaction Time | 12-24 hours |

| Work-up | Acidification and extraction |

| Purification | Recrystallization |

Detailed Methodology:

-

In a pressure vessel, combine 2,5-dichloropyridine (1.0 eq), sodium hydroxide (2.0-3.0 eq), and a mixture of water and dioxane.

-

Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid to a pH of ~6-7.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 6-chloropyridin-3-ol.

Step 2: Nucleophilic Aromatic Substitution with Sodium Methanesulfinate

The key step in this route is the SNAr reaction between 6-chloropyridin-3-ol and sodium methanesulfinate. The pyridine nitrogen activates the C6 position towards nucleophilic attack.[6][7][8]

Protocol 2.2: Synthesis of 6-(Methylsulfonyl)pyridin-3-ol

| Parameter | Value |

| Reactants | 6-Chloropyridin-3-ol, Sodium methanesulfinate |

| Solvent | Dimethyl sulfoxide (DMSO) or DMF |

| Temperature | 100-120 °C |

| Reaction Time | 6-12 hours |

| Work-up | Aqueous work-up and extraction |

| Purification | Recrystallization or column chromatography |

Detailed Methodology:

-

To a solution of 6-chloropyridin-3-ol (1.0 eq) in DMSO, add sodium methanesulfinate (1.5 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 6-12 hours under an inert atmosphere. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution to a pH of ~5-6 with a dilute acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to afford 6-(methylsulfonyl)pyridin-3-ol.

Mechanistic Considerations and Trustworthiness: The nucleophilic aromatic substitution proceeds via an addition-elimination mechanism. The sulfinate anion attacks the electron-deficient C6 position of the pyridine ring, forming a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring. The trustworthiness of this protocol is supported by the well-established principles of SNAr reactions on electron-deficient heteroaromatics.

Conclusion

This application note has detailed two reliable and versatile synthetic routes for the preparation of 6-(Methylsulfonyl)pyridin-3-ol. Route 1, proceeding through the oxidation of a thioether intermediate, offers a classic and robust approach. Route 2, utilizing a nucleophilic aromatic substitution, provides a more convergent and potentially more atom-economical pathway. The choice of route will be dictated by the specific needs and resources of the research laboratory. The provided protocols, along with the accompanying insights into the reaction mechanisms and experimental considerations, are intended to empower researchers in medicinal chemistry and drug development to efficiently synthesize this important building block for their discovery programs.

References

-

Der Pharma Chemica. Selective Oxidation of Organosulphides using m-CPBA as oxidant. [Link]

-

Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. [Link]

-

National Center for Biotechnology Information. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]

-

RSC Publishing. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. [Link]

-

YouTube. nucleophilic aromatic substitutions. [Link]

-

Morressier. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. [Link]

-

YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

-

University of Rochester Department of Chemistry. Workup: mCPBA Oxidation. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Workup [chem.rochester.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]

- 8. youtube.com [youtube.com]

Application Note: 6-(Methylsulfonyl)pyridin-3-ol in Medicinal Chemistry

Executive Summary

6-(Methylsulfonyl)pyridin-3-ol (CAS 179555-23-4) represents a high-value scaffold in modern medicinal chemistry, particularly for the development of COX-2 inhibitors, kinase inhibitors, and G-protein-coupled receptor (GPCR) modulators.[1] Its structural uniqueness lies in its amphiphilic reactivity profile : the C3-hydroxyl group acts as a tunable nucleophile, while the C6-methylsulfonyl moiety serves as either a robust pharmacophore or an activated leaving group for nucleophilic aromatic substitution (

This guide provides field-proven protocols for the synthesis and application of this intermediate, moving beyond basic literature to address scalability, impurity control, and divergent synthesis strategies.

Strategic Value & Reactivity Profile

The molecule operates as a "molecular switch" in synthesis:

-

C3-Hydroxyl (Nucleophile): The phenol-like OH (

) allows for rapid diversification via Williamson ether synthesis or Chan-Lam coupling.[1] -

C6-Sulfone (Electrophile/Pharmacophore):

-

As a Pharmacophore: The

group is a classic bioisostere for sulfonamides, critical for H-bonding in active sites (e.g., COX-2 selectivity pockets).[1] -

As a Leaving Group: The sulfone is highly electron-withdrawing, activating the pyridine ring for

reactions.[1][2] It is a superior leaving group to chloride in many heteroaromatic systems, enabling the introduction of complex amines or alkoxides at the late stage.[1][2]

-

Reactivity Diagram

Figure 1: Divergent reactivity profile of the 6-(methylsulfonyl)pyridin-3-ol scaffold.

Synthesis Protocols

We present two validated routes. Method A is preferred for scale-up due to cost-efficiency and green chemistry principles (avoiding chlorinated precursors).[1] Method B is useful when starting from halogenated libraries.[1][2]

Method A: Oxidation of 6-(Methylthio)pyridin-3-ol (Preferred)

This route utilizes Oxone® or catalyzed

-

Precursor: 6-(Methylthio)pyridin-3-ol (CAS 859538-78-6)[1][3]

-

Reagent: Oxone® (Potassium peroxymonosulfate) or

/

Protocol Steps:

-

Dissolution: Charge a 500 mL round-bottom flask with 6-(methylthio)pyridin-3-ol (10.0 g, 70.8 mmol) and Methanol/Water (1:1 v/v, 100 mL). Stir until fully dissolved.

-

Oxidant Addition: Cool the solution to 0°C. Slowly add Oxone® (52.2 g, 85.0 mmol, 1.2 eq) portion-wise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent N-oxide formation.[1]

-

Reaction: Allow the slurry to warm to room temperature (25°C) and stir for 4 hours. Monitor by HPLC/TLC.[1][2] The sulfide (

) converts to sulfone ( -

Quench & Workup: Filter off the insoluble potassium salts. Concentrate the filtrate to remove methanol.[1][2] Neutralize the aqueous residue with saturated

to pH 6-7.[1] -

Isolation: Extract with Ethyl Acetate (3 x 100 mL). Dry combined organics over

and concentrate. -

Purification: Recrystallize from Ethanol/Heptane if necessary.

Method B: Sulfinylation of 6-Chloropyridin-3-ol

Best for introducing the sulfone moiety onto an existing halogenated scaffold.[1]

-

Precursor: 6-Chloropyridin-3-ol[1]

-

Reagent: Sodium Methanesulfinate (

)

Protocol Steps:

-

Setup: In a pressure vial or reflux setup, dissolve 6-chloropyridin-3-ol (5.0 g, 38.6 mmol) in DMSO (40 mL).

-

Reagent Addition: Add Sodium Methanesulfinate (5.9 g, 58.0 mmol, 1.5 eq) and CuI (0.73 g, 10 mol% - Optional catalyst for faster kinetics).

-

Heating: Heat to 120°C for 12-16 hours. Note: Uncatalyzed SnAr requires higher temps (140°C+).

-

Workup: Cool to RT. Pour into water (200 mL) and adjust pH to 4-5 with dilute HCl. Extract with EtOAc/THF (3:1).[1]

-

Purification: Flash chromatography (DCM:MeOH 95:5).

Application Workflows

Workflow 1: The "Anchor-First" Strategy (C3 Functionalization)

Use this workflow when the sulfone is part of the final pharmacophore (e.g., COX-2 inhibitors).[1]

Reaction: Mitsunobu Coupling or Alkylation.[1][2] Target: 6-(Methylsulfonyl)-3-(substituted-alkoxy)pyridine.[1]

-

Mix: Combine 6-(methylsulfonyl)pyridin-3-ol (1.0 eq), Target Alcohol (R-OH, 1.1 eq), and Triphenylphosphine (

, 1.2 eq) in dry THF. -

Activate: Cool to 0°C. Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.2 eq).

-

Stir: Warm to RT and stir 12h.

-

Why this works: The electron-withdrawing sulfone increases the acidity of the phenol, making it an excellent partner for Mitsunobu or

-mediated alkylations.[1][2]

Workflow 2: The "Sulfone Displacement" Strategy (Diversity Synthesis)

Use this to synthesize 6-amino-3-alkoxypyridines.[1] The sulfone acts as a "dummy" group to activate the ring.[1][2]

Reaction:

-

Substrate: Start with a C3-protected derivative (e.g., 3-(benzyloxy)-6-(methylsulfonyl)pyridine).[1]

-

Displacement: Dissolve in DMF or NMP .[1][2] Add primary or secondary amine (2.0 eq) and

(2.0 eq).[1] -

Heat: 80-100°C for 4-6 hours.

-

Result: The

group is displaced by the amine.[1] -

Senior Scientist Note: This reaction is often cleaner than displacing a chloride at the same position because the sulfinate leaving group is non-corrosive and the reaction kinetics are often superior in polar aprotic solvents.[1][2]

Analytical Data & Specifications

| Parameter | Specification | Notes |

| Appearance | White to pale yellow crystalline powder | Darkens on oxidation/light exposure.[1] |

| MW | 173.19 g/mol | Formula: |

| Melting Point | 168 - 172 °C | Sharp mp indicates high purity.[1] |

| 1H NMR (DMSO-d6) | Diagnostic methyl singlet at ~3.2 ppm.[2] | |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly in Water | Use polar organics for reactions.[1][2] |

Synthesis Pathway Diagram[1][2][4][5][6]

Figure 2: Convergent synthesis routes and downstream applications.

References

-

Merck & Co., Inc. (1999).[1][2] Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.[1][4][5] WO 99/15503.[1][2][4] Link[1]

-

Lonza AG. (2001).[1] Process for the preparation of pyridine derivatives. WO 2001/007410.[2][4] Link[1]

-

Sandrinelli, F., Perrio, S., & Beslin, P. (1999).[1][2][6] A New, Efficient, and mild preparation of sulfones from thioethers. Journal of Organic Chemistry, 64(19).[1][2] (Methodology for Sulfide Oxidation).[1][6] Link[1]

-

Sequent Scientific Ltd. (2013).[1] Process for preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. WO 2013/065064.[1][2] (Detailed Oxone oxidation protocols). Link[1]

-

PubChem. 2-Methanesulfonylpyridin-3-ol (Compound Summary). National Library of Medicine.[1][2][7] Link[1]

Sources

- 1. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 2. CN104163789A - 3,5,6-trichloropyridin-2-ol sodium synthesis method - Google Patents [patents.google.com]

- 3. 859538-78-6 6-(Methylthio)pyridin-3-OL AKSci 7856DA [aksci.com]

- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. Sulfone synthesis by oxidation [organic-chemistry.org]

- 7. 2-Methanesulfonylpyridin-3-ol | C6H7NO3S | CID 67292849 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging 6-(Methylsulfonyl)pyridin-3-ol in Modern Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of the Sulfonylpyridinol Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within this landscape, the privileged scaffold of substituted pyridines plays a pivotal role. This application note focuses on a highly valuable, yet synthetically nuanced building block: 6-(methylsulfonyl)pyridin-3-ol .

The incorporation of a methylsulfonyl group into a pyridinol core offers a unique combination of physicochemical properties that are highly advantageous for kinase inhibitor design. The sulfonyl moiety is a strong hydrogen bond acceptor and can engage in critical interactions with the kinase hinge region or other key residues within the ATP-binding pocket.[1][2][3] Furthermore, its electron-withdrawing nature can modulate the pKa of the pyridinol hydroxyl group and the overall electron distribution of the ring system, influencing both target binding and pharmacokinetic properties. The 3-hydroxyl group provides a crucial vector for either direct hydrogen bonding with the kinase or for further derivatization to explore the solvent-exposed regions of the active site. This application note provides a comprehensive guide for researchers on the synthesis and application of this key intermediate.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of 6-(methylsulfonyl)pyridin-3-ol is fundamental to its successful application in multi-step synthetic campaigns.

| Property | Value/Description | Source |

| CAS Number | 859536-31-5 | N/A |

| Molecular Formula | C₆H₇NO₃S | N/A |

| Molecular Weight | 173.19 g/mol | N/A |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| pKa | The hydroxyl group is acidic, and the pyridine nitrogen is basic. The electron-withdrawing sulfonyl group lowers the pKa of the hydroxyl group compared to unsubstituted 3-hydroxypyridine. | General Chemical Principles |

| Reactivity | The 3-hydroxyl group can undergo O-alkylation and O-arylation. The pyridine ring can participate in metal-catalyzed cross-coupling reactions, although the electron-deficient nature of the ring due to the sulfonyl group can influence reactivity. | General Chemical Principles |

Proposed Synthetic Routes to 6-(Methylsulfonyl)pyridin-3-ol

Diagram of Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of 6-(methylsulfonyl)pyridin-3-ol.

Protocol 1: Synthesis of 6-(Methylsulfonyl)pyridin-3-amine

This protocol is adapted from the known synthesis of the target amine, which serves as the key precursor to the final pyridinol.

Step 1: Synthesis of 2-(Methylthio)-5-nitropyridine

-

To a solution of 2-chloro-5-nitropyridine (1 equiv.) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(methylthio)-5-nitropyridine, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-(Methylsulfonyl)-5-nitropyridine

-

Dissolve the crude 2-(methylthio)-5-nitropyridine (1 equiv.) in a mixture of dichloromethane (DCM) and methanol.

-

Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.5 equiv.) or Oxone® (2.5 equiv.) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate and then sodium bicarbonate until the pH is neutral.

-

Extract the product with DCM, dry the combined organic layers over sodium sulfate, and concentrate. The crude product can be purified by flash chromatography on silica gel.

Step 3: Synthesis of 6-(Methylsulfonyl)pyridin-3-amine

-

To a suspension of 2-(methylsulfonyl)-5-nitropyridine (1 equiv.) in a mixture of ethanol and water, add iron powder (3-5 equiv.) and ammonium chloride (0.2 equiv.).

-

Heat the mixture to reflux (80-90 °C) and stir vigorously for 2-4 hours. The reaction progress can be monitored by the disappearance of the yellow nitro compound.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing the filter cake thoroughly with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and water.

-

Dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield 6-(methylsulfonyl)pyridin-3-amine.

Protocol 2: Diazotization of 6-(Methylsulfonyl)pyridin-3-amine to Yield 6-(Methylsulfonyl)pyridin-3-ol